molecular formula C13H18NO6P B12904122 N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid CAS No. 918794-01-1

N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid

Cat. No.: B12904122
CAS No.: 918794-01-1
M. Wt: 315.26 g/mol
InChI Key: JQWRRKBNXCYPNJ-QHIQZGGMSA-N
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Description

(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a phenyl ring, and a phosphoryl group attached to an amino acid backbone

Properties

CAS No.

918794-01-1

Molecular Formula

C13H18NO6P

Molecular Weight

315.26 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]pentanedioic acid

InChI

InChI=1S/C13H18NO6P/c1-2-20-21(19,10-6-4-3-5-7-10)14-11(13(17)18)8-9-12(15)16/h3-7,11H,2,8-9H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t11-,21?/m0/s1

InChI Key

JQWRRKBNXCYPNJ-QHIQZGGMSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl phenylphosphonate and an amino acid derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the ethoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite derivative.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the phenyl ring or ethoxy group.

    Reduction Products: Phosphine or phosphite derivatives.

    Substitution Products: Various substituted amino acid derivatives.

Scientific Research Applications

Drug Delivery Systems

Biocompatibility and Biodegradability:
N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid can be integrated into polymeric nanomaterials, enhancing their biocompatibility and biodegradability. These properties are crucial for developing effective drug delivery systems, particularly for cancer therapies. Research indicates that polymers based on L-glutamic acid derivatives can be engineered to release therapeutic agents in a controlled manner, thereby improving the efficacy of treatments while minimizing side effects .

Nanoparticle Formulations:
Studies have shown that this compound can be used to create nanoparticles that encapsulate chemotherapeutic agents. For instance, when complexed with platinum-based drugs, these nanoparticles demonstrated enhanced cellular uptake and targeted delivery to tumor sites, leading to improved therapeutic outcomes . The ability to modify the release profile of drugs through pH-sensitive or enzyme-responsive mechanisms is particularly beneficial in cancer therapy.

Anti-Inflammatory Applications

Mechanism of Action:
this compound exhibits significant anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Research findings indicate that derivatives of this compound can effectively reduce mRNA expressions of these inflammatory markers, leading to decreased inflammation in various models .

Potential Therapeutic Uses:
The anti-inflammatory effects suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. By targeting specific pathways involved in inflammation, formulations containing this compound could offer new therapeutic strategies with fewer side effects compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs).

Protease Inhibition and Biochemical Tools

Non-Canonical Amino Acids:
this compound can serve as a non-canonical amino acid in studies aimed at understanding protease structure and function. Its unique properties allow it to confer resistance to proteolytic degradation, making it a valuable tool for studying protease specificity and activity .

Applications in Research:
In biochemical research, this compound has been utilized to design inhibitors that selectively target specific proteases involved in disease processes. By modifying the chemical structure of L-glutamic acid derivatives, researchers can develop potent inhibitors that can help elucidate the roles of various proteases in biological systems.

Summary Table of Applications

Application Area Description
Drug Delivery SystemsEnhances biocompatibility; used in nanoparticle formulations for targeted cancer therapy.
Anti-Inflammatory ResearchModulates pro-inflammatory markers; potential use in chronic inflammatory disease treatments.
Protease InhibitionServes as a non-canonical amino acid; aids in studying protease structure and specificity.

Mechanism of Action

The mechanism of action of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions or enzymes, influencing their activity. The phenyl ring and ethoxy group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

    (2S)-2-((Methoxy(phenyl)phosphoryl)amino)pentanedioic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)butanedioic acid: Similar structure but with a butanedioic acid backbone instead of pentanedioic acid.

Uniqueness: (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, phenyl ring, and phosphoryl group in a single molecule allows for versatile interactions and applications that are not possible with other similar compounds.

Biological Activity

N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid is a compound of interest due to its potential biological activities, particularly in relation to cancer therapy and metabolic modulation. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, effects on cellular pathways, and therapeutic implications.

Chemical Structure and Properties

This compound features a phosphoryl group that can interact with metal ions and enzymes, influencing their activity. The compound's structure includes an ethoxy group and a phenyl ring, which contribute to its binding affinity and specificity towards various biological targets.

The biological activity of this compound is primarily attributed to its role in modulating glutamine metabolism. Glutamine is crucial in various metabolic pathways, particularly in cancer cells where it serves as a nitrogen donor for nucleotide synthesis and promotes cell proliferation . The compound may inhibit enzymes involved in glutamine metabolism, thereby disrupting tumor growth and survival.

Key Mechanisms:

  • Inhibition of Glutamine Synthetase (GS) : By inhibiting GS, the compound can reduce the conversion of glutamate to glutamine, leading to decreased availability of this amino acid for tumor cells .
  • Impact on mTOR Pathway : The compound's interactions may also affect the mammalian target of rapamycin (mTOR) pathway, which is vital for regulating cell growth and metabolism .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Study Cell Line IC50 (µM) Mechanism
In vitro study on cancer cellsHeLa10-25Inhibition of cell proliferation
In vivo studyZebrafish modelNot specifiedInduction of apoptosis via G2/M arrest
Enzyme inhibition assayGlutamine synthetase0.5-5Competitive inhibition

Case Studies

  • Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibited the proliferation of HeLa cells at concentrations ranging from 10 to 25 µM. This effect was associated with cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
  • Zebrafish Model : In an in vivo assessment using zebrafish, treatment with the compound resulted in enhanced biological activity, leading to notable apoptosis in tumor-like structures. This suggests that this compound may effectively target cancer cells in a living organism .
  • Metabolic Modulation : Research indicated that the compound interferes with glutamine metabolism by inhibiting key enzymes such as GS. This modulation can lead to reduced tumor growth rates and altered metabolic profiles in cancerous tissues .

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